molecular formula C7H9Cl2N3 B1373784 3-Amino-5-azaindole dihydrochloride CAS No. 1257535-49-1

3-Amino-5-azaindole dihydrochloride

Cat. No. B1373784
M. Wt: 206.07 g/mol
InChI Key: FWGVIJQANARAKS-UHFFFAOYSA-N
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Description

3-Amino-5-azaindole Dihydrochloride (CAS# 1257535-49-1) is a research chemical . It has a molecular weight of 206.07 and a molecular formula of C7H9Cl2N3 . The IUPAC name for this compound is 1H-pyrrolo[3,2-c]pyridin-3-amine;dihydrochloride .


Molecular Structure Analysis

The molecular structure of 3-Amino-5-azaindole Dihydrochloride is represented by the canonical SMILES: C1=CN=CC2=C1NC=C2N.Cl.Cl . The InChI representation is InChI=1S/C7H7N3.2ClH/c8-6-4-10-7-1-2-9-3-5(6)7;;/h1-4,10H,8H2;2*1H .


Chemical Reactions Analysis

While specific chemical reactions involving 3-Amino-5-azaindole Dihydrochloride are not available, azaindoles have been used in the design of kinase inhibitors .


Physical And Chemical Properties Analysis

The compound has a LogP value of 3.33030 . It has a topological polar surface area of 54.7 Å . The compound is canonicalized and has a covalently-bonded unit count of 3 .

Scientific Research Applications

  • Azaindoles in Organic Chemistry and Drug Discovery

    • Field : Organic Chemistry and Drug Discovery .
    • Application : Azaindoles are represented in many biologically active natural products and synthetic derivatives. They have yielded several therapeutic agents for a variety of diseases . They are also extremely attractive for drug discovery programs .
    • Methods : Azaindoles can be obtained by diverse methods, including those involving metal-catalyzed reactions . A number of diversely substituted azaindoles including bioactive natural products, key intermediates, and drug candidates have been produced .
    • Results : Due to the interesting biochemical and biophysical properties of various isomeric azaindoles, numerous investigators have designed and implemented novel synthetic methods for azaindole core units .
  • Azaindoles in Kinase Inhibitors Design

    • Field : Medicinal Chemistry .
    • Application : Azaindoles are used in the design of kinase inhibitors .
    • Methods : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The results or outcomes obtained were not detailed in the source .
  • Azaindoles in Synthesis of Bioactive Natural Products and Synthetic Derivatives

    • Field : Organic Chemistry .
    • Application : Azaindoles are represented in many biologically active natural products and synthetic derivatives. They have yielded several therapeutic agents for a variety of diseases .
    • Methods : Azaindoles can be obtained by diverse methods, including those involving metal-catalyzed reactions . A number of diversely substituted azaindoles including bioactive natural products, key intermediates, and drug candidates have been produced .
    • Results : Due to the interesting biochemical and biophysical properties of various isomeric azaindoles, numerous investigators have designed and implemented novel synthetic methods for azaindole core units .
  • Azaindoles in the Design of Aurora A and B Inhibitors

    • Field : Medicinal Chemistry .
    • Application : Azaindoles are used in the design of Aurora A and B inhibitors .
    • Methods : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The results or outcomes obtained were not detailed in the source .
  • Azaindoles in the Synthesis of Bioactive Natural Products and Synthetic Derivatives

    • Field : Organic Chemistry .
    • Application : Azaindoles are represented in many biologically active natural products and synthetic derivatives. Recently, this chemical scaffold yielded several therapeutic agents for a variety of diseases .
    • Methods : Azaindoles can be obtained by diverse methods, including those involving metal-catalyzed reactions . A number of diversely substituted azaindoles including bioactive natural products, key intermediates, and drug candidates have been produced .
    • Results : Due to the interesting biochemical and biophysical properties of various isomeric azaindoles, numerous investigators have designed and implemented novel synthetic methods for azaindole core units .
  • Azaindoles in the Design of Aurora A and B Inhibitors

    • Field : Medicinal Chemistry .
    • Application : Azaindoles are used in the design of Aurora A and B inhibitors .
    • Methods : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The results or outcomes obtained were not detailed in the source .

Safety And Hazards

The compound is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Azaindoles have been recognized as privileged structures in biological process modulation, in medicinal chemistry, and drug discovery programs . Their commercial availability has steadily increased and synthetic innovation has been continuously updated . This suggests that research into azaindoles, including 3-Amino-5-azaindole Dihydrochloride, will continue to be a significant area of interest in the future.

properties

IUPAC Name

1H-pyrrolo[3,2-c]pyridin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3.2ClH/c8-6-4-10-7-1-2-9-3-5(6)7;;/h1-4,10H,8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWGVIJQANARAKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1NC=C2N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-5-azaindole dihydrochloride

CAS RN

1257535-49-1
Record name 3-Amino-5-azaindole dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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